

NRX-0492: A Comparative Analysis of Cross-Reactivity in Targeted Protein Degradation

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Compound of Interest

Compound Name: NRX-0492

Cat. No.: B10862036

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This guide provides an objective comparison of the cross-reactivity profile of **NRX-0492**, a novel PROTAC (Proteolysis Targeting Chimera) Bruton's tyrosine kinase (BTK) degrader, with other BTK inhibitors and degraders. The information is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of this compound.

Executive Summary

NRX-0492 is a highly selective BTK degrader. Cross-reactivity studies using tandem mass tag (TMT) proteomics have demonstrated that at concentrations effective for BTK degradation, **NRX-0492** has minimal impact on the broader proteome.^[1] While it primarily targets BTK for degradation, some dose-dependent effects on the IKZF1 and IKZF3 proteins have been observed. This profile contrasts with some first-generation BTK inhibitors, which are known for a higher incidence of off-target effects.

Comparative Cross-Reactivity Data

The following table summarizes the available quantitative data on the cross-reactivity of **NRX-0492** and a selection of alternative BTK inhibitors and degraders. It is important to note that the data presented is compiled from different studies, which may have utilized varying experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

Compound	Class	Primary Target	Key Off-Targets / Selectivity Profile	Reference
NRX-0492	PROTAC Degradator	BTK	Highly selective for BTK degradation. Minimal effects on other proteins observed in TMT proteomics. Dose-dependent degradation of IKZF1 and IKZF3. Minimal degradation of ITK.	[1]
Ibrutinib	Covalent Inhibitor	BTK	Known to have off-target activity against other kinases, including TEC, EGFR, and ITK, which can lead to side effects.	
Acalabrutinib	Covalent Inhibitor	BTK	Designed for improved selectivity over ibrutinib with less off-target activity against other kinases.	
Zanubrutinib	Covalent Inhibitor	BTK	Exhibits enhanced selectivity for	

			BTK compared to ibrutinib, with reduced off-target inhibition of TEC family kinases.
Pirtobrutinib	Non-covalent Inhibitor	BTK	Highly selective for BTK, inhibiting only 4 other kinases by >50% at a concentration of 100 nM in a panel of 371 kinases.
NX-2127	PROTAC Degrader	BTK	Degrades BTK and also mediates the degradation of IKZF1 and IKZF3.
NX-5948	PROTAC Degrader	BTK	Selective degrader of BTK without the immunomodulatory effects on IKZF1 and IKZF3.

Experimental Protocols

Tandem Mass Tag (TMT) Proteomics for Selectivity Profiling of NRX-0492

This protocol outlines the general steps for assessing the selectivity of a protein degrader like **NRX-0492** using TMT-based quantitative proteomics.

- Cell Culture and Treatment:
 - Human B-cell lymphoma cell lines (e.g., TMD8) are cultured under standard conditions.
 - Cells are treated with either DMSO (vehicle control) or a specified concentration of **NRX-0492** (e.g., 50 nM) for a defined period (e.g., 6 hours).
- Protein Extraction and Digestion:
 - Cells are harvested, and proteins are extracted using a suitable lysis buffer.
 - Protein concentration is determined using a BCA assay.
 - Proteins are reduced with DTT, alkylated with iodoacetamide, and then digested into peptides overnight using trypsin.
- TMT Labeling:
 - Peptides from each treatment condition are labeled with a specific isobaric TMT reagent.
 - The labeled peptide samples are then combined into a single mixture.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
 - The mixed peptide sample is fractionated using high-pH reversed-phase liquid chromatography.
 - Each fraction is then analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
- Data Analysis:
 - The resulting spectra are searched against a human protein database to identify peptides and proteins.

- The relative abundance of each protein between the **NRX-0492**-treated and DMSO-treated samples is quantified based on the reporter ion intensities from the TMT tags.
- Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon treatment with **NRX-0492**.

FÖRSTER Resonance Energy Transfer (FRET) Competition Assay for Binding Affinity

This protocol describes a common method for determining the binding affinity (IC₅₀) of a compound to its target protein.

- Reagent Preparation:
 - Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5).
 - Prepare solutions of biotinylated BTK protein, a fluorescently labeled pan-kinase probe, and terbium-coupled streptavidin.
 - Prepare a serial dilution of the test compound (**NRX-0492**).
- Assay Procedure:
 - In a 384-well microplate, pre-incubate the biotinylated BTK protein with terbium-coupled streptavidin.
 - Add the serially diluted **NRX-0492** or DMSO (control).
 - Add the fluorescently labeled pan-kinase probe to initiate the competition reaction.
 - Incubate the plate at room temperature to allow the binding to reach equilibrium.
- Data Acquisition and Analysis:
 - Measure the FRET signal using a suitable plate reader. The signal will be proportional to the amount of probe bound to the BTK protein.
 - Plot the FRET signal against the logarithm of the **NRX-0492** concentration.

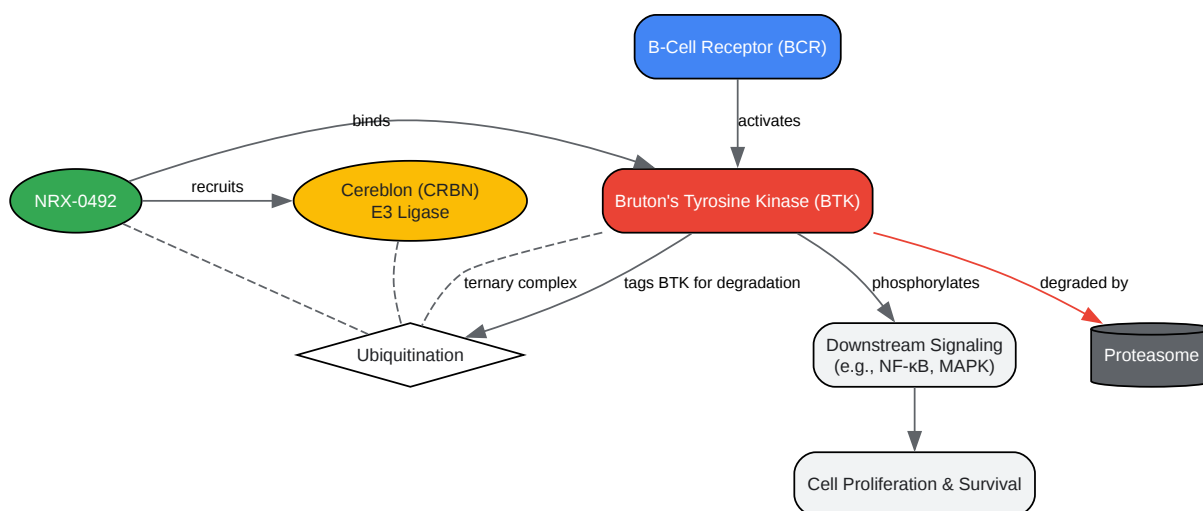
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of **NRX-0492** that inhibits 50% of the probe binding.

Visualizations



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Caption: TMT Proteomics Workflow for **NRX-0492** Selectivity.



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Caption: Mechanism of Action of **NRX-0492** in BTK Degradation.

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References

- 1. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
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